Tiplasinin

Description

inhibitor of plasminogen activator inhibitor-1

Structure

3D Structure

Properties

IUPAC Name |

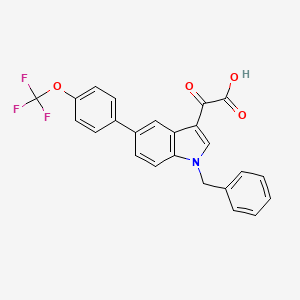

2-[1-benzyl-5-[4-(trifluoromethoxy)phenyl]indol-3-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3NO4/c25-24(26,27)32-18-9-6-16(7-10-18)17-8-11-21-19(12-17)20(22(29)23(30)31)14-28(21)13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXQFEWQSHNQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192548 | |

| Record name | Tiplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393105-53-8 | |

| Record name | Tiplaxtinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393105-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiplasinin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393105538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPLASININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L396QIB983 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tiplasinin (PAI-039)

Abstract

The Fibrinolytic System and the Central Role of PAI-1

The dissolution of fibrin clots, a process known as fibrinolysis, is essential for maintaining vascular patency and preventing thrombosis. This system is tightly regulated by a cascade of serine proteases and their inhibitors. The central effector of this process is plasmin , an enzyme that directly degrades the fibrin mesh of a blood clot.[3]

Core Mechanism of Action of Tiplasinin

The sequence of events is as follows:

-

Enhanced Fibrinolysis: The sustained activity of tPA and uPA leads to increased conversion of plasminogen to plasmin, resulting in a profibrinolytic state and accelerated degradation of fibrin clots.[8]

Preclinical Validation and Quantitative Profile

-

In Vivo Efficacy: In rat models of ferric chloride-induced arterial thrombosis, oral administration of this compound demonstrated significant antithrombotic efficacy. It prevented carotid artery occlusion and increased the time to occlusive thrombosis.[9][10] For instance, a dose of 1.0 mg/kg prevented occlusion in 68% of pretreated animals.[9]

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₁₆F₃NO₄ | [10] |

| Molecular Weight | 439.4 g/mol | [10] |

| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | [1][11] |

| IC₅₀ (human PAI-1) | 2.7 µM | [10][11] |

| Oral Bioavailability (Rat) | 43 ± 15.3% | [8] |

| Plasma Half-life (Rat) | 6.2 ± 1.3 h | [8] |

| Effective Dose (Rat) | 1-3 mg/kg for prevention of arterial occlusion | [9] |

Experimental Protocol: Chromogenic PAI-1 Activity Assay

Workflow Diagram

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4).

-

Reconstitute uPA to a stock concentration and prepare a working solution (e.g., 10 nM) in assay buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series in assay buffer.

-

Prepare a working solution of a uPA-specific chromogenic substrate (e.g., S-2444) according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Enzyme Addition:

-

Add 20 µL of the uPA working solution to all wells.

-

-

Substrate Reaction and Measurement:

-

Add 20 µL of the chromogenic substrate working solution to all wells to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic reading) or after a fixed endpoint (e.g., 15 minutes).

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

References

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization Source: ResearchGate URL: [Link]

-

Title: A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence Source: PubMed URL: [Link]

-

Title: Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization Source: PubMed URL: [Link]

-

Title: Plasminogen Activator Inhibitor-1 Signaling Pathway Source: Creative Diagnostics URL: [Link]

-

Title: PAI-1: An Integrator of Cell Signaling and Migration Source: PubMed Central URL: [Link]

-

Title: Plasminogen activator inhibitor-1: the double-edged sword in apoptosis Source: PubMed URL: [Link]

-

Title: The TGF-β1/p53/PAI-1 Signaling Axis in Vascular Senescence: Role of Caveolin-1 Source: MDPI URL: [Link]

-

Title: Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist in a rat model of thrombosis Source: ResearchGate URL: [Link]

-

Title: Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis Source: PubMed URL: [Link]

-

Title: this compound | C24H16F3NO4 | CID 6450819 Source: PubChem - NIH URL: [Link]

-

Title: What PAI-1 inhibitors are in clinical trials currently? Source: Patsnap Synapse URL: [Link]

-

Title: What are Plasmin inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What are Plasmin inhibitors and how do they work? [synapse.patsnap.com]

- 4. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasminogen activator inhibitor-1: the double-edged sword in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Tiplasinin as a PAI-1 inhibitor discovery and history

Executive Summary

Introduction: PAI-1 - A Critical Serpin in Pathophysiology

The Serpin Superfamily and the Suicide Substrate Mechanism

PAI-1's Role in Fibrinolysis: The tPA/uPA Axis

Pathological Implications of Elevated PAI-1

The Discovery of Tiplasinin: A Journey from Screen to Lead Compound

High-Throughput Screening (HTS) Strategy

Lead Identification and Optimization: The Indole Oxoacetic Acid Scaffold

Screening efforts identified the indole oxoacetic acid scaffold as a promising starting point. This led to a systematic medicinal chemistry effort focused on Structure-Activity Relationship (SAR) studies.[12]

Mechanism of Action: Unraveling How this compound Inactivates PAI-1

This compound's mechanism is more sophisticated than simple competitive inhibition. It fundamentally alters the function of its target.

The Core Mechanism: Converting PAI-1 from an Inhibitor to a Substrate

Binding Site and Interaction with Vitronectin

Visualization of PAI-1 Signaling and Inhibition

Experimental Protocol: In Vitro PAI-1 Cleavage Assay

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human uPA (e.g., 0.5 mg/mL in reaction buffer).

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions in reaction buffer.

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 0.1% Tween-20.

-

Reaction Setup:

-

Add increasing concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control (DMSO) to the respective tubes.

-

Protease Addition & Incubation:

-

Add a constant amount of uPA (e.g., 0.5 µg) to each tube.

-

Incubate the final reaction mixture at 37°C for 1 hour.

-

-

Sample Preparation for SDS-PAGE:

-

Stop the reaction by adding 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

-

Boil the samples at 95°C for 5 minutes.

-

-

Electrophoresis and Western Blotting:

-

Load the samples onto a 10% SDS-polyacrylamide gel. Include molecular weight markers.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

Preclinical Proof-of-Concept: Validating this compound in Disease Models

Following in vitro characterization, this compound's efficacy was rigorously tested in cellular and animal models.

In Vitro and In Vivo Efficacy

This compound demonstrated significant biological effects across various models:

-

Vascular Smooth Muscle Cells (VSMCs): It dose-dependently induced apoptosis in VSMCs, a key process in preventing the neointimal hyperplasia that leads to restenosis after vascular injury.[14]

-

Adipocyte Differentiation: It was shown to inhibit the differentiation of human adipocytes, highlighting a potential role in metabolic diseases.[16]

-

Thrombosis Models: It proved highly effective in rat and dog models of arterial thrombosis, preventing occlusion and promoting thrombolysis.[7][16][17]

Experimental Workflow: Ferric Chloride-Induced Carotid Artery Thrombosis Model

This is a widely used and robust model to evaluate antithrombotic agents, and was critical for establishing this compound's in vivo efficacy.[16][18]

Principle (Self-Validation): The topical application of ferric chloride (FeCl₃) induces oxidative endothelial injury, exposing the subendothelial matrix and triggering a physiological thrombotic response involving platelets and the coagulation cascade.[19] An effective antithrombotic agent should significantly delay or prevent the formation of an occlusive thrombus, which is a quantifiable endpoint.

Methodology:

-

Animal Preparation:

-

Surgical Procedure:

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissue and vagus nerve.

-

Place a small Doppler flow probe around the artery to monitor blood flow continuously. Record baseline blood flow.

-

-

Drug Administration:

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle control via oral gavage at a set time (e.g., 1-2 hours) before injury induction.[16]

-

-

Thrombosis Induction:

-

Place a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 20-50% w/v) on the surface of the carotid artery, downstream of the flow probe.[20][21]

-

Leave the filter paper in place for a standardized time (e.g., 10 minutes).[20]

-

Remove the filter paper and rinse the area with saline.

-

-

Endpoint Measurement:

-

Continuously monitor and record the arterial blood flow using the Doppler probe.

-

The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline).

-

At the end of the experiment, the vessel segment can be excised, and the thrombus weight can be measured.

-

-

Data Analysis:

-

Compare the mean TTO between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant increase in TTO indicates antithrombotic efficacy.

-

Visualization of the Preclinical Workflow

Caption: A logical workflow from in vitro discovery to in vivo validation.

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| IC₅₀ (PAI-1 Inhibition) | 2.7 µM | Human (recombinant) | [7][16][17] |

| IC₅₀ (T24 Cell Proliferation) | 43.7 µM | Human Bladder Cancer Cell Line | [17] |

| In Vivo Efficacy (Thrombosis) | 1 mg/kg (p.o.) | Rat (FeCl₃ model) | [16] |

| In Vivo Efficacy (Thrombosis) | 3-30 mg/kg | Rat (Vena Cava model) | [17] |

The Clinical Chapter and Its Legacy

Progression to Clinical Trials and Discontinuation

This compound's Enduring Role as a Research Tool

The Next Generation: Lessons Learned from this compound

Conclusion

References

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Gorlatova, N., et al. (2007). Mechanism of inactivation of plasminogen activator inhibitor-1 by a small molecule inhibitor. Journal of Biological Chemistry, 282(12), 9288-9296. [Link]

-

ResearchGate. (n.d.). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. ResearchGate. [Link]

-

Elokdah, H., et al. (2004). Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. Journal of Medicinal Chemistry, 47(14), 3491-3494. [Link]

-

Singh, S., et al. (2021). Therapeutic Potential of Targeting Plasminogen Activator Inhibitor-1 in COVID-19. Trends in Pharmacological Sciences, 42(6), 425-436. [Link]

-

Gaczynska, M., & Osmulski, P. A. (2021). Small-molecule modulators of serine protease inhibitor proteins (serpins). Drug Discovery Today, 26(2), 442-454. [Link]

-

Elokdah, H., et al. (2004). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry, 47(14), 3491-3494. [Link]

-

Eckle, T., et al. (2015). Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments, (100), e52822. [Link]

-

Li, W., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. Journal of Visualized Experiments, (181), e63534. [Link]

-

Gils, A., & Declerck, P. J. (2021). Serpins in Hemostasis as Therapeutic Targets for Bleeding or Thrombotic Disorders. Frontiers in Cardiovascular Medicine, 7, 621953. [Link]

-

Surin, W. R., et al. (2010). Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs. Journal of Pharmacological and Toxicological Methods, 61(3), 287-291. [Link]

-

Li, S. H., et al. (2012). Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1. Proceedings of the National Academy of Sciences, 109(47), E3237-E3244. [Link]

-

Fjellström, O., et al. (2013). Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation. Journal of Biological Chemistry, 288(2), 1073-1083. [Link]

-

Kazi, A., et al. (2019). Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate. Journal of Biological Chemistry, 294(5), 1639-1647. [Link]

-

University of Michigan. (n.d.). A Small Molecule Therapeutic for the Treatment of Idiopathic Pulmonary Fibrosis. Seed. [Link]

-

Van de Wouwer, M., et al. (2021). A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target?. International Journal of Molecular Sciences, 22(11), 5786. [Link]

-

Placencio, V. R., & DeClerck, Y. A. (2015). Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. Cancer Research, 75(15), 2969-2974. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cloud-clone.com [cloud-clone.com]

- 5. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaypro.com [assaypro.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Small Molecule Therapeutic for the Treatment of Idiopathic Pulmonary Fibrosis | Seed [seed.nih.gov]

- 9. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genoprice.com [genoprice.com]

- 12. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PAI-1 Assays [practical-haemostasis.com]

- 14. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]

- 17. pnas.org [pnas.org]

- 18. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Chemical structure and properties of Tiplasinin (PAI-039)

Introduction

Chemical Identity and Physicochemical Properties

Tiplasinin is an indole oxoacetic acid derivative.[2] Its systematic IUPAC name is (1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl)oxoacetic acid.[1] The structural and physical characteristics of this compound are fundamental to its biological activity and formulation.

| Property | Value | Source(s) |

| Formal Name | α-oxo-1-(phenylmethyl)-5-[4-(trifluoromethoxy)phenyl]-1H-indole-3-acetic acid | [4][5] |

| CAS Number | 393105-53-8 | [1][4] |

| Molecular Formula | C₂₄H₁₆F₃NO₄ | [1][4] |

| Molecular Weight | 439.39 g/mol | [1][4] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4][5] |

| Solubility | DMF: ~33 mg/mL; DMSO: ~25 mg/mL; Ethanol: ~14 mg/mL | [4] |

| SMILES | O=C(C(O)=O)C1=CN(CC2=CC=CC=C2)C3=CC=C(C4=CC=C(OC(F)(F)F)C=C4)C=C31 | [4] |

| InChI Key | ODXQFEWQSHNQNI-UHFFFAOYSA-N | [4][5] |

Mechanism of Action: Selective PAI-1 Inhibition

Causality of Inhibition

Pharmacology and Preclinical Efficacy

This compound has demonstrated significant efficacy in a variety of preclinical models, validating its mechanism of action and therapeutic potential.[2]

In Vitro Activity

-

Adipogenesis: Inhibits the differentiation of human adipocytes at a concentration of 5 µM.[4]

In Vivo Efficacy

Extensive animal studies have demonstrated the antithrombotic and other beneficial effects of this compound.

| Model | Species | Dose | Key Findings | Source(s) |

| Ferric Chloride-Induced Arterial Thrombosis | Rat | 1 mg/kg, p.o. | Prevented carotid artery occlusion, increased time to occlusion, and decreased thrombus size. | [4] |

| Coronary Artery Thrombosis | Dog | 3 & 10 mg/kg, p.o. | Prolonged time to coronary occlusion and reduced thrombus weight. | [3][9] |

| Vena Cava Thrombosis | Rat | 3, 10, & 30 mg/kg, p.o. | Significantly reduced thrombus weight in both prevention and treatment paradigms. | [3][10] |

| Cancer Xenograft | Mouse | 5 & 20 mg/kg, p.o. | Reduced tumor growth and microvessel density in a T24 bladder cancer model. | [3][4] |

| Aortic Remodeling | Mouse | 1 mg/g in chow | Attenuated Angiotensin II-induced aortic remodeling. | [7] |

Pharmacokinetics and Metabolism

A critical feature of this compound is its oral bioavailability, a key attribute for its development as a therapeutic agent.[2]

| Parameter | Value | Species | Source(s) |

| Oral Bioavailability | 43 ± 15.3% | Not specified | [11] |

| Plasma Half-life (t½) | 6.2 ± 1.3 h | Not specified | [11] |

The favorable pharmacokinetic profile, combined with its metabolic stability and preclinical safety, supported its advancement into clinical trials.[2][12]

Experimental Protocol: In Vitro PAI-1 Inhibition Assay

Principle

Materials

-

Recombinant human t-PA

-

Assay Buffer (e.g., pH 6.6 phosphate buffer)

-

Chromogenic t-PA substrate (e.g., Spectrozyme tPA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology

Self-Validating Controls

-

Maximal Activity Control: t-PA alone (should show maximal t-PA activity).

Clinical Development and Future Perspectives

Conclusion

References

-

This compound. [online] Wikipedia. Available at: [Link]

-

Elokdah, H., et al. (2004). Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. Journal of Medicinal Chemistry, 47(14), 3491-4. Available at: [Link]

-

Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. [online] ResearchGate. Available at: [Link]

-

Gorlatova, N., et al. (2007). Mechanism of inactivation of plasminogen activator inhibitor-1 by a small molecule inhibitor. Journal of Biological Chemistry, 282(12), 9288-96. Available at: [Link]

-

Li, S. H., et al. (2009). Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1. Journal of Biological Chemistry, 284(25), 17165–17173. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tiplaxtinin | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]

- 6. Mechanism of inactivation of plasminogen activator inhibitor-1 by a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

- 13. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Navigating PAI-1 Inhibition: A Technical Guide to Tiplasinin (Tiplaxtinin)

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

Clarification of Nomenclature

The Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Mechanism of Action of this compound

Preclinical Characterization

This compound has been extensively studied in various preclinical models, demonstrating its efficacy in vitro and in vivo.

In Vitro Efficacy

| Parameter | Value | Source |

| IC₅₀ (Human PAI-1) | 2.7 µM | [2][3][9][10] |

| IC₅₀ (T24 Bladder Cancer Cells) | 43.7 ± 6.3 µM | [2] |

| IC₅₀ (UM-UC-14 Bladder Cancer Cells) | 52.8 ± 1.6 µM | [2] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the antithrombotic effects of this compound.

-

Rat Model of Arterial Thrombosis: In a rat model of chemically induced carotid artery thrombosis, oral administration of this compound prior to thrombus induction led to reduced thrombus weight and improved arterial patency.[5]

-

Canine Coronary Artery Thrombosis Model: In a canine model, treatment with this compound was associated with spontaneous reperfusion of occluded coronary vessels, indicating active fibrinolysis.[5]

-

Rat Vascular Injury Model: this compound was shown to reduce carotid artery neointimal formation.[3][9]

Therapeutic Potential and Clinical Development

-

Thrombotic Disorders: The primary indication was the prevention and treatment of thrombotic events like stroke and heart attack.[1]

-

Cardiovascular Disease: By preventing damage to blood vessel walls associated with chronic high blood pressure, this compound was thought to have potential in managing cardiovascular disease.[1]

Despite its promising preclinical profile, this compound was unsuccessful in human clinical trials.[1] The primary reason for its discontinuation was an unfavorable risk-to-benefit ratio, with a narrow therapeutic window between efficacy and bleeding complications.[1] Precise dose control proved challenging, a critical factor for any antithrombotic agent.

Experimental Protocols

Chromogenic PAI-1 Activity Assay

Principle: The assay measures the ability of PAI-1 to inhibit a known amount of a plasminogen activator (e.g., uPA). The residual uPA activity is then determined by its ability to cleave a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the PAI-1 activity. An effective inhibitor will result in higher uPA activity and a stronger colorimetric signal.

Step-by-Step Methodology:

-

Substrate Addition: Add the chromogenic substrate to each well.

-

Signal Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a plate reader.

Conclusion

References

-

Elokdah, H., Abou-Gharbia, M., Hennan, J. K., McFarlane, G., Mugford, C. P., Krishnamurthy, G., & Crandall, D. L. (2004). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry, 47(14), 3491–3494. [Link]

-

Elokdah, H., Abou-Gharbia, M., Hennan, J. K., McFarlane, G., Mugford, C. P., Krishnamurthy, G., & Crandall, D. L. (2004). Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. PubMed. [Link]

-

This compound. In Wikipedia. Retrieved January 6, 2026. [Link]

-

This compound. AdisInsight. Retrieved January 6, 2026. [Link]

-

Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease. PubMed Central. Retrieved January 6, 2026. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tiplaxtinin | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. caymanchem.com [caymanchem.com]

A Technical Guide to the Preclinical Applications of Tiplasinin (PAI-039): A Selective PAI-1 Inhibitor

Abstract

Core Mechanism of Action: Restoring Fibrinolytic Balance

Figure 1: this compound's Mechanism of Action.

Application in Preclinical Thrombosis Models

Rationale for Use

Key Preclinical Findings in Rodent Models

Studies utilizing ferric chloride (FeCl₃)-induced vascular injury in rats have provided significant quantitative data on this compound's efficacy.[6]

| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) | This compound (3.0 mg/kg) | Reference |

| Arterial Occlusion Prevention | 0% | 20% | 68% | 60% | [6] |

| Time to Occlusion (min) | 18.2 ± 4.6 | 32.5 ± 8.7 | 46.1 ± 7.0 | 41.6 ± 11.3 | [6] |

| Venous Thrombus Weight | N/A | N/A | Significantly Reduced | Significantly Reduced | [6][8] |

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis

This protocol is a self-validating system for assessing pro-fibrinolytic and anti-thrombotic compounds. The use of FeCl₃ is a standard, reproducible method for inducing endothelial injury, which triggers a well-characterized thrombotic response.[6]

Figure 2: Experimental Workflow for FeCl₃ Thrombosis Model.

Step-by-Step Methodology:

-

Animal Preparation: Use male Sprague-Dawley rats (250-350g). Acclimatize animals for at least 3 days prior to the experiment. Fast animals overnight with free access to water.

-

Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer via oral gavage 90 minutes before surgical procedures. The vehicle group receives the vehicle alone.

-

Anesthesia and Surgery: Anesthetize the rat (e.g., with isoflurane). Make a midline cervical incision and carefully dissect to expose the common carotid artery.

-

Blood Flow Measurement: Place an ultrasonic flow probe around the artery to establish a stable baseline blood flow reading.

-

Thrombotic Injury: Gently place a small piece of filter paper (e.g., 1x2 mm) saturated with 35% ferric chloride (FeCl₃) solution onto the adventitial surface of the artery, distal to the flow probe. Leave in place for 10 minutes.

-

Monitoring: After removing the filter paper, continuously monitor and record blood flow until stable occlusion (defined as blood flow < 0.1 mL/min) occurs or for a pre-determined observation period (e.g., 90 minutes).

-

Data Analysis: The primary endpoints are the time to occlusion and the percentage of animals in each group that do not experience occlusion within the observation period.

Application in Preclinical Oncology Models

Rationale for Use

Key Preclinical Findings in Xenograft Models

This compound has been shown to inhibit tumor growth and angiogenesis in xenograft models.

| Cell Line (Cancer Type) | Treatment Group | Final Tumor Volume (mm³) | % Inhibition | Reference |

| T24 (Bladder) | Control | 1150 ± 302 | - | [8] |

| This compound (5 mg/kg) | 593 ± 328 | 48.4% | [8] | |

| This compound (20 mg/kg) | 627 ± 248 | 45.5% | [8] |

In vitro, this compound significantly reduces the viability, colony formation, and migration of cervical carcinoma cell lines (HeLa, SiHa), with minimal effects on apoptosis or the cell cycle.[13]

Experimental Protocol: In Vitro Cell Migration (Wound Healing Assay)

Step-by-Step Methodology:

-

Cell Culture: Culture cancer cells (e.g., HeLa or SiHa) in appropriate media until a confluent monolayer is formed in a 6-well plate.

-

Create Wound: Using a sterile 200 µL pipette tip, create a linear scratch ("wound") through the center of the monolayer.

-

Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace with fresh, low-serum media containing either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound.

-

Image Acquisition (Time 0): Immediately after treatment, acquire images of the wound at defined locations using a microscope with a camera.

-

Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

-

Image Acquisition (Time X): Acquire images of the same wound locations at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the Time 0 image. Compare the rate of closure between vehicle- and this compound-treated groups.

Application in Preclinical Fibrosis Research

Rationale for Use

Proposed Experimental Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

The CCl₄ model is a widely accepted standard for inducing chronic liver injury and fibrosis in rodents, closely mimicking aspects of human disease.[14]

Experimental Workflow Outline:

-

Induction: Administer CCl₄ (e.g., intraperitoneally, twice weekly) to mice or rats for several weeks (e.g., 4-8 weeks) to establish fibrosis.

-

Treatment: During the induction phase (preventative model) or after fibrosis is established (therapeutic model), administer this compound or vehicle daily via oral gavage.

-

Endpoint Analysis: At the end of the study, harvest liver tissue and plasma.

-

Primary Outcomes:

-

Histology: Use Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrotic area).

-

Biochemical Markers: Measure plasma levels of liver enzymes (ALT, AST) and quantify hydroxyproline content in liver tissue as a surrogate for collagen.

-

Ancillary Protocols: Validating PAI-1 Inhibition

PAI-1 Chromogenic Activity Assay

Abbreviated Protocol:

-

Sample Preparation: Collect plasma or cell culture supernatant.

-

Plasmin Generation: Add a solution containing plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251).

-

Measurement: Read the absorbance at 405 nm over time using a microplate reader.

Conclusion

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. Journal of Medicinal Chemistry. [Link]

-

Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. ResearchGate. [Link]

-

Plasminogen Activator Inhibitor-1 and Oncogenesis in the Liver Disease. MDPI. [Link]

-

The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding. PMC - PubMed Central. [Link]

-

Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. NIH. [Link]

-

Measurement of plasminogen activator inhibitor 1 in biologic fluids with a murine monoclonal antibody-based enzyme-linked immunosorbent assay. Blood - ASH Publications. [Link]

-

The Role of Plasminogen Activator Inhibitor Type-1 in Fibrosis. PubMed. [Link]

-

Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update. MDPI. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificarchives.com [scientificarchives.com]

- 4. researchgate.net [researchgate.net]

- 5. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. The Role of Plasminogen Activator Inhibitor Type-1 in Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]

- 16. PAI-1 Assays [practical-haemostasis.com]

- 17. medkoo.com [medkoo.com]

Foundational Concepts: The Fibrinolytic System and the Role of PAI-1

An In-Depth Technical Guide to Tiplasinin for Thrombosis and Fibrinolysis Research

To appreciate the utility of this compound, one must first understand the delicate balance of the fibrinolytic system. This system is responsible for the dissolution of fibrin clots, a critical process for maintaining vascular patency after injury and preventing pathological thrombosis.[1]

The core reaction involves the conversion of the zymogen plasminogen into the active serine protease plasmin by tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).[2][3] Plasmin then degrades the fibrin mesh of a thrombus into soluble fibrin degradation products.[1][2]

This compound (PAI-039): A Mechanistic Overview

Unique Mode of Inhibition

The Fibrinolytic Pathway and this compound's Intervention Point

Preclinical Efficacy in Thrombosis Models

The utility of this compound as a research tool is grounded in its robust, dose-dependent efficacy in established animal models of both arterial and venous thrombosis.

Arterial Thrombosis: Ferric Chloride (FeCl₃) Model

In a widely-used rat model where thrombosis is induced in the carotid artery by applying ferric chloride, this compound demonstrated significant antithrombotic effects in both prevention and treatment paradigms.[12]

-

Prevention: When administered orally 90 minutes before injury, this compound dose-dependently increased the time to occlusive thrombosis and prevented occlusion altogether in a significant percentage of animals.[12]

-

Treatment: When given 4 hours after a stable thrombus had formed, this compound led to a significant reduction in thrombus weight 24 hours later.[12]

| This compound Dose (Oral) | Time to Occlusive Thrombosis (min) | Occlusion Prevention Rate |

| Vehicle Control | 18.2 ± 4.6 | 0% |

| 1.0 mg/kg | 46.1 ± 7.0 | 68% |

| 3.0 mg/kg | 41.6 ± 11.3 | 60% |

| Data synthesized from Hennan et al., J Thromb Haemost, 2008.[12] |

Venous Thrombosis: Stenosis Model

In a rat model of venous thrombosis induced by surgical stenosis of the inferior vena cava, this compound also proved effective in promoting thrombus resolution.[13]

-

Dose-Dependent Efficacy: Treatment with this compound for four days, starting 24 hours after thrombus formation, resulted in a dose-dependent reduction in thrombus weight.[13] A dose of 5 mg/kg was found to be statistically significant in reducing thrombus weight compared to controls.[13]

-

Functional Improvement: this compound treatment was also associated with a significant increase in blood flow return in the inferior vena cava.[13]

| This compound Dose (Oral) | Thrombus Weight Reduction vs. Control |

| 1 mg/kg | 52% |

| 5 mg/kg | Statistically significant decrease |

| 10 mg/kg | 23% (paradoxical increase from 5mg/kg) |

| Data synthesized from Baxi et al., Thromb Haemost, 2008.[13] |

Experimental Protocols for this compound Research

The following protocols are designed as self-validating systems, providing researchers with a robust framework for investigating the effects of this compound.

In Vitro Protocol: Chromogenic PAI-1 Activity Assay

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Human uPA (or tPA): Reconstitute to a working concentration (e.g., 5 nM).

-

Chromogenic Substrate for uPA: (e.g., S-2444). Reconstitute according to the manufacturer's instructions.

-

-

Inhibition Reaction:

-

In a 96-well microplate, add 20 µL of this compound at various concentrations (or vehicle control, e.g., DMSO).

-

-

Protease Addition:

-

Add 20 µL of Human uPA to each well.

-

-

Signal Development & Measurement:

-

Add 20 µL of the chromogenic substrate to each well to initiate the colorimetric reaction.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Read the absorbance at 405 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

In Vivo Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Causality: Topical application of FeCl₃ to an artery induces oxidative damage to the endothelial cells.[12] This injury exposes subendothelial collagen and tissue factor, triggering the coagulation cascade and platelet aggregation, ultimately leading to the formation of an occlusive thrombus. This model allows for the direct measurement of a compound's ability to interfere with this process in a physiologically relevant setting.

Step-by-Step Methodology:

-

Animal Preparation:

-

Acclimatize male Sprague-Dawley rats (250-350g) for at least 3 days.

-

Fast animals overnight with free access to water.

-

Anesthetize the rat (e.g., with isoflurane or an intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

-

Drug Administration:

-

Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 1-30 mg/kg) at a set time point before surgery (e.g., 90 minutes).[12]

-

-

Surgical Procedure:

-

Place the anesthetized rat on a surgical board in a supine position.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissue and vagus nerve.

-

Place an ultrasonic flow probe around the artery to monitor baseline blood flow.

-

-

Thrombus Induction:

-

Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with a 35% FeCl₃ solution.

-

Place the FeCl₃-saturated filter paper on top of the carotid artery, distal to the flow probe.

-

Leave the paper in place for 10 minutes.

-

-

Monitoring and Endpoint:

-

Continuously monitor and record the arterial blood flow using the flow probe.

-

The primary endpoint is the time from FeCl₃ application to stable occlusion, defined as zero blood flow for at least 10 minutes. The experiment is often capped at a maximum time (e.g., 60 or 90 minutes).

-

-

Data Collection (Optional):

-

At the end of the experiment, the thrombosed arterial segment can be excised, blotted dry, and weighed to determine the final thrombus mass.

-

-

Post-Procedure:

-

Euthanize the animal under deep anesthesia via an approved method (e.g., cardiac exsanguination).

-

Concluding Insights and Future Directions

References

-

Baxi, S., Crandall, D. L., Meier, T. R., Wrobleski, S., Hawley, A., Farris, D., Elokdah, H., Sigler, R., Schaub, R. G., Wakefield, T., & Myers, D. (2008). Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis. Thrombosis and Haemostatis, 99(4), 718-723. [Link]

-

Elokdah, H. M., Abou-Gharbia, M. A., Hennan, J. K., McKelvey, D. M., Gardell, S. J., & Vlasuk, G. P. (2004). Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. Journal of Medicinal Chemistry, 47(14), 3491–3494. [Link]

-

ResearchGate. (n.d.). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. Retrieved January 6, 2026, from [Link]

-

CV Pharmacology. (n.d.). Thrombolytic (Fibrinolytic) Drugs. CV Pharmacology. Retrieved January 6, 2026, from [Link]

-

Li, W., Li, Y., & He, Y. (2020). Therapeutics targeting the fibrinolytic system. Acta Pharmaceutica Sinica B, 10(6), 943–963. [Link]

-

Weisel, J. W., & Nagaswami, C. (1995). Tissue plasminogen activator (tPA) inhibits plasmin degradation of fibrin. A mechanism that slows tPA-mediated fibrinolysis but does not require alpha 2-antiplasmin or leakage of intrinsic plasminogen. The Journal of Clinical Investigation, 95(6), 2483–2490. [Link]

-

Singh, S. B., Singh, P., & Murphy, B. (2007). Design, synthesis and in vitro evaluation of potent, novel, small molecule inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters, 17(15), 4124–4128. [Link]

-

ResearchGate. (n.d.). Thrombolytic Therapy Targeting Alpha 2-Antiplasmin. ResearchGate. Retrieved January 6, 2026, from [Link]

-

Kubala, M. H., De, S., & Placencio, V. R. (2012). Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. Cancer, 118(3), 576-585. [Link]

-

Oncohema Key. (2016). Fibrinolysis and Thrombolysis. Oncohema Key. Retrieved January 6, 2026, from [Link]

Sources

- 1. Fibrinolysis and Thrombolysis | Oncohema Key [oncohemakey.com]

- 2. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]

- 3. Therapeutics targeting the fibrinolytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 6. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Anti-Cancer Potential of Tiplasinin: A Technical Guide for Researchers

Abstract

Introduction: The PAI-1 Paradox in Oncology

Mechanism of Action: How Tiplasinin Exerts its Anti-Cancer Effects

Reversing the Pro-Survival Functions of PAI-1

Inhibition of Angiogenesis

Downstream Signaling Pathways Modulated by this compound

Preclinical Data: In Vitro and In Vivo Efficacy

The anti-cancer effects of this compound have been demonstrated in a range of preclinical models, including various cancer cell lines and in vivo xenograft studies.

In Vitro Studies

This compound has been shown to inhibit the proliferation and induce apoptosis in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | 43.7 ± 6.3 | [7] |

| UM-UC-14 | Bladder Cancer | 52.8 ± 1.6 | [7] |

| HeLa | Cervical Cancer | Not explicitly stated, but showed reduced viability | [1][2] |

| SiHa | Cervical Cancer | Not explicitly stated, but showed reduced viability | [2] |

In Vivo Studies

In vivo studies using human cancer xenograft models in immunocompromised mice have provided strong evidence for the anti-tumor efficacy of this compound.

| Animal Model | Cancer Cell Line | Treatment | Key Findings | Reference |

| Athymic BALB/c nu/nu mice | T24 (Bladder) | 5 mg/kg and 20 mg/kg this compound, oral gavage, 5 days/week for 5 weeks | Significant reduction in tumor growth.[1] | [1] |

| Athymic BALB/c nu/nu mice | HeLa (Cervical) | 5 mg/kg and 20 mg/kg this compound, oral gavage, 5 days/week for 5 weeks | Marked reduction in tumor growth, increased apoptosis, and reduced angiogenesis.[1] | [1] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate the anti-cancer effects of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., T24, HeLa)

-

Complete culture medium

-

96-well tissue culture plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with lysis buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu, 6-8 weeks old)

-

Cancer cell line (e.g., T24, HeLa)

-

Matrigel (optional)

-

This compound

-

Vehicle (e.g., corn oil)

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Cell Implantation: Subcutaneously inject 2 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 5 mg/kg this compound, 20 mg/kg this compound).[1] Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 5 weeks).[1]

-

Tumor Measurement: Measure tumor volume 2-3 times per week using calipers.

-

Endpoint and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

References

-

Gomes-Giacoia, E., Miyake, M., Goodison, S., et al. (2013). Targeting plasminogen activator inhibitor-1 inhibits angiogenesis and tumor growth in a human cancer xenograft model. Molecular Cancer Therapeutics, 12(12), 2697-2708. [Link]

-

D'Souza, S. E., & Kubes, P. (2018). The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding. Cancers, 10(9), 304. [Link]

-

Elokdah, H., Abou-Gharbia, M., Hennan, J. K., et al. (2004). Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. Journal of Medicinal Chemistry, 47(14), 3491-3494. [Link]

-

ResearchGate. (n.d.). IC50 values of 13 targeted agents in 10 bladder cancer cell lines, with their molecular targets indicated. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 (µM) values for tested bladder TCC cells treated with Dox, AD 312, and AD 198. Retrieved from [Link]

-

Li, S., et al. (2015). Plasminogen activator inhibitor-1 is a transcriptional target of the canonical pathway of Wnt/β-catenin signaling. Journal of Biological Chemistry, 290(3), 1346-1355. [Link]

-

ResearchGate. (n.d.). The IC 50 values of C. nutans fractions against HeLa, SiHa, NIH cells. Retrieved from [Link]

-

Christie. (2023). Classification of formalin-fixed bladder cancer cells with laser tweezer Raman spectroscopy. Retrieved from [Link]

-

NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

NIH. (2020). Prognostic biomarker PSMD14 facilitates bladder cancer tumorigenesis and progression by regulating Nucleolin-YAP1 axis. Retrieved from [Link]

-

NIH. (2015). Development and Characterization of Bladder Cancer Patient-Derived Xenografts for Molecularly Guided Targeted Therapy. Retrieved from [Link]

-

NIH. (2014). Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies. Retrieved from [Link]

-

NIH. (2015). An ex vivo Tissue Culture Model for the Assessment of Individualized Drug Responses in Prostate and Bladder Cancer. Retrieved from [Link]

-

bioRxiv. (2022). Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies. Retrieved from [Link]

-

ResearchGate. (n.d.). Plate layout and experimental workflow of the time-dependent viability.... Retrieved from [Link]

-

NIH. (2014). Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. Retrieved from [Link]

-

Translational Cancer Research. (n.d.). Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform. Retrieved from [Link]

-

MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

Sources

- 1. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by Tiplaxtinin Reduces Aggressiveness of Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting plasminogen activator inhibitor-1 inhibits angiogenesis and tumor growth in a human cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasminogen Activator Inhibitor-1 Is a Transcriptional Target of the Canonical Pathway of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The PAI-1 Inhibitor Tiplasinin: A Technical Guide for Metabolic Disease and Obesity Research

Introduction: The Central Role of Plasminogen Activator Inhibitor-1 (PAI-1) in Metabolic Dysfunction

Mechanism of Action: How Tiplasinin Modulates PAI-1 and Metabolic Pathways

Below is a diagram illustrating the signaling pathway influenced by this compound.

Preclinical Evidence: A Summary of Key Findings

The utility of this compound as a research tool is underscored by a body of preclinical evidence demonstrating its potential in mitigating metabolic disease phenotypes. The majority of this research has been conducted in rodent models of diet-induced obesity.

| Study Focus | Animal Model | This compound (PAI-039) Dosing & Administration | Key Findings | Reference |

| Diet-Induced Obesity | Male C57Bl/6 Mice | 2 mg/g in high-fat diet for 4 weeks | - Significantly lower body weight. - Significantly lower subcutaneous and gonadal fat mass. - Adipocyte hypotrophy. - Significantly reduced plasma triglycerides. - Improved glucose levels in insulin tolerance test. | [10] |

| Genetic Obesity & Insulin Resistance | PAI-1 deficient (PAI-1-/-) mice on a high-fat/high-carbohydrate diet | N/A (Genetic model) | - Complete prevention of diet-induced obesity and insulin resistance. - Increased resting metabolic rate and total energy expenditure. - Enhanced insulin sensitivity. - Maintained expression of PPAR-γ and adiponectin in adipose tissue. | [2][3] |

| Thrombosis and Vascular Injury | Rat models of arterial thrombosis | Oral administration | - Demonstrated in vivo oral efficacy in preventing arterial thrombosis. | [11][12] |

| Vascular Smooth Muscle Cell Proliferation | In vitro and in vivo models | N/A | - Promotes PAI-1 cleavage and inhibits PAI-1/uPA complex formation. - Attenuates neointimal hyperplasia. | [8] |

Experimental Protocol: Evaluating this compound in a Diet-Induced Obesity Mouse Model

This section provides a detailed, field-proven methodology for assessing the efficacy of this compound in a preclinical model of diet-induced obesity. This protocol is designed to be a self-validating system, incorporating key controls and endpoints.

1. Animal Model and Acclimation:

-

Species/Strain: Male C57BL/6J mice (8 weeks of age). This strain is widely used and susceptible to diet-induced obesity and insulin resistance.

-

Acclimation: House 4-5 mice per cage under a 12-hour light/dark cycle with ad libitum access to water. Allow a 1-week acclimation period with standard chow diet.

2. Diet-Induced Obesity Induction:

-

Diets:

-

Control Group: Standard chow diet (e.g., ~10% kcal from fat).

-

High-Fat Diet (HFD) Groups: A diet with 45-60% kcal from fat.

-

-

Induction Period: Feed mice the HFD for 8-12 weeks to induce a stable obese phenotype with hyperglycemia and insulin resistance.

3. Experimental Groups and Drug Administration:

-

Group 1 (Lean Control): Chow diet + Vehicle.

-

Group 2 (Obese Control): HFD + Vehicle.

-

Group 3 (this compound Treatment): HFD + this compound (e.g., 10-30 mg/kg/day).

-

Administration: this compound can be administered via oral gavage or incorporated into the diet.[10] Oral gavage provides more precise dosing. The vehicle is typically a solution like 0.5% carboxymethylcellulose.

-

Treatment Duration: 4-8 weeks.

4. In-Life Measurements (Weekly):

-

Body Weight: Monitor individual body weights.

-

Food Intake: Measure cage-wise food consumption.

-

Fasting Blood Glucose: Measure from tail vein blood after a 6-hour fast using a glucometer.

5. Metabolic Phenotyping (End of Study):

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).

-

Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4 hours.

-

Administer an IP injection of insulin (0.75 U/kg body weight).

-

Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

-

6. Terminal Procedures and Tissue Collection:

-

Fasting and Euthanasia: Fast mice for 6 hours, then euthanize via CO2 asphyxiation followed by cervical dislocation.

-

Blood Collection: Collect blood via cardiac puncture for plasma analysis. Centrifuge and store plasma at -80°C.

-

Tissue Dissection and Weighing: Dissect and weigh key metabolic tissues:

-

Epididymal white adipose tissue (eWAT)

-

Subcutaneous white adipose tissue (sWAT)

-

Interscapular brown adipose tissue (BAT)

-

Liver

-

Skeletal muscle (e.g., gastrocnemius)

-

-

Tissue Preservation:

-

Flash-freeze a portion of each tissue in liquid nitrogen for gene and protein expression analysis.

-

Fix a portion in 10% neutral buffered formalin for histology.

-

7. Ex Vivo Analyses:

-

Plasma Analysis:

-

Insulin (ELISA)

-

Triglycerides and Cholesterol (colorimetric assays)

-

-

Histology:

-

Adipose tissue: Hematoxylin and eosin (H&E) staining to assess adipocyte size.

-

Liver: H&E and Oil Red O staining to assess steatosis.

-

-

Gene Expression Analysis (qRT-PCR):

-

Adipose tissue: Markers of adipogenesis (e.g., Pparg, Cebpa), inflammation (e.g., Tnf, Il6), and browning (e.g., Ucp1 in sWAT).

-

Liver: Markers of lipogenesis (e.g., Srebf1, Fasn).

-

Below is a diagram of the experimental workflow.

Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.

Clinical Reality and Future Perspectives

Despite the promising preclinical data, the clinical development of this compound was discontinued.[5] The primary reason was an unfavorable risk-to-benefit ratio, with a narrow therapeutic window between achieving efficacy and causing bleeding complications.[5][7] This highlights a critical challenge in targeting the fibrinolytic system: the need for exquisite selectivity and controlled activity to avoid systemic side effects.

-

Next-Generation Inhibitors: Development of inhibitors with different binding mechanisms or improved pharmacokinetic/pharmacodynamic properties to widen the therapeutic window.

References

-

Ma, L. J., et al. (2012). Plasminogen activator inhibitor-1, adipose tissue and insulin resistance. Current Opinion in Lipidology, 23(3), 233-239. [Link]

-

Crandall, D. L., et al. (2006). Tiplaxtinin impairs nutritionally induced obesity in mice. Thrombosis and Haemostasis, 96(6), 731-737. [Link]

-

Ma, L. J., et al. (2004). Prevention of Obesity and Insulin Resistance in Mice Lacking Plasminogen Activator Inhibitor 1. Diabetes, 53(2), 336-346. [Link]

-

Ma, L. J., et al. (2004). Prevention of obesity and insulin resistance in mice lacking plasminogen activator inhibitor 1. Diabetes, 53(2), 336-46. [Link]

-

Kaji, H., et al. (2017). Plasminogen Activator Inhibitor-1 Deficiency Ameliorates Insulin Resistance and Hyperlipidemia But Not Bone Loss in Obese Female Mice. Endocrinology, 158(5), 1135-1144. [Link]

-

Samad, F., & Loskutoff, D. J. (2006). A Role for Plasminogen Activator Inhibitor-1 in Obesity: From Pie to PAI?. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(10), 2211-2213. [Link]

-

Elokdah, H., et al. (2004). Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization. Journal of Medicinal Chemistry, 47(14), 3491-3494. [Link]

-

Elokdah, H., et al. (2004). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. ResearchGate. [Link]

-

This compound. Wikipedia. [Link]

-

Kim, D. H., et al. (2020). Plasminogen Activator Inhibitor-1 and Oncogenesis in the Liver Disease. International Journal of Molecular Sciences, 21(21), 8143. [Link]

-

New drug for diabetes and obesity shows promising results. Karolinska Institutet. [Link]

-

Phelan, M. (2014). The Role of Plasminogen Activator Inhibitor-1 in the Metabolic Syndrome and Its Regulation. Journal of Food Research, 3(6), 36. [Link]

-

Lwaleed, B. A., et al. (2020). A high-fat diet delays plasmin generation in a thrombomodulin-dependent manner in mice. Blood, 135(19), 1704-1717. [Link]

-

Peptide Anti Obesity 2.0. Research. [Link]

-

Metabolic Syndrome and Pharmacological Interventions in Clinical Development. MDPI. [Link]

-

Matfin, G. (2011). Developing therapies for the metabolic syndrome: challenges, opportunities, and… the unknown. British Journal of Clinical Pharmacology, 71(5), 643-653. [Link]

-

Metabolic Syndrome Drug Therapy: The Potential Interplay of Pharmacogenetics and Pharmacokinetic Interactions in Clinical Practice: A Narrative Review. MDPI. [Link]

Sources

- 1. The Role of Plasminogen Activator Inhibitor-1 in the Metabolic Syndrome and Its Regulation | Phelan | Journal of Food Research | CCSE [ccsenet.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Prevention of obesity and insulin resistance in mice lacking plasminogen activator inhibitor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasminogen activator inhibitor-1, adipose tissue and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scientificarchives.com [scientificarchives.com]

- 8. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Tiplaxtinin impairs nutritionally induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Preclinical Safety and Toxicity Profile of Tiplasinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Rationale for PAI-1 Inhibition

Mechanism of Action and Inherent Toxicological Considerations

On-Target Toxicity: The Bleeding Risk

Caption: Mechanism of this compound Action on the Fibrinolytic Cascade.

Pharmacokinetics in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to designing and interpreting toxicology studies. For this compound, preclinical studies established its key pharmacokinetic parameters:

| Parameter | Value | Species | Source |

| Oral Bioavailability | 43 ± 15.3% | Canine | [3] |

| Plasma Half-life (t½) | 6.2 ± 1.3 hours | Canine | [3] |

| IC₅₀ (PAI-1 Inhibition) | 2.7 µM | Human (in vitro) | [4][5][6] |

The favorable oral bioavailability and half-life supported its development as an oral therapeutic for chronic conditions.[3] These parameters guided the dose selection and frequency in subsequent repeat-dose toxicity studies, ensuring that the systemic exposure in animals was relevant to the anticipated human exposure.

Preclinical Safety and Toxicity Studies

A standardized battery of toxicology studies is mandated by regulatory agencies to characterize the safety profile of a new drug candidate before it can be administered to humans. While specific data for this compound is not exhaustively available in the public domain, this section outlines the required studies and their methodologies, which this compound would have undergone.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoints are the Maximum Tolerated Dose (MTD) and, if achievable, the median lethal dose (LD50).

Illustrative Protocol: Acute Oral Toxicity in Rats (Up-and-Down Procedure)

-

Species Selection: Sprague-Dawley rats are commonly used.

-

Dosing: A single animal is dosed at a starting level (e.g., 100 mg/kg) via oral gavage.

-

Observation: The animal is observed for 48 hours.

-

Dose Adjustment:

-

If the animal survives, a second animal is dosed at a higher level (e.g., 300 mg/kg).

-

If the animal shows signs of toxicity or dies, a second animal is dosed at a lower level (e.g., 30 mg/kg).

-

-

Iteration: This sequential process continues until the MTD is identified with sufficient confidence.

-

Endpoints: Clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight changes, and gross necropsy findings are recorded for all animals.

| Endpoint | Illustrative Value |

| LD50 (Oral, Rat) | > 2000 mg/kg (Not established) |

| MTD (Oral, Rat) | ~500 mg/kg |

| Observed Effects | At high doses, signs related to exaggerated pharmacology (e.g., prolonged bleeding from minor injuries, hematuria) would be anticipated. |

Repeat-Dose Toxicity

These studies evaluate the effects of repeated administration of the drug over a prolonged period. They are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). Studies are typically conducted in two species: a rodent (e.g., rat) and a non-rodent (e.g., dog).

Caption: General workflow for a 28-day repeat-dose toxicity study.

Key Findings & Interpretation:

-

Target Organs: The primary "target organ" is the coagulation system, with expected dose-dependent increases in bleeding time. Other potential target organs would be identified through histopathological examination.

| Study | Species | Illustrative NOAEL | Key Findings |

| 28-Day Oral | Rat | 50 mg/kg/day | Dose-dependent increases in bleeding time. No significant histopathological findings at the NOAEL. |

| 90-Day Oral | Dog | 30 mg/kg/day | Mild, reversible elevations in liver enzymes at high doses. Exaggerated pharmacology (bleeding) was the dose-limiting toxicity. |

Genotoxicity

A standard battery of tests is required to assess the potential of a drug to cause genetic damage.

-

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts).[12]

-

In Vitro Mammalian Cell Assay: This assesses chromosomal damage. The in vitro micronucleus assay is commonly used, which detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[12][13][14]

-

In Vivo Genotoxicity Assay: If in vitro tests are positive or equivocal, an in vivo test is performed, typically the rodent bone marrow micronucleus test, to assess genotoxicity in a whole animal system.[15]

Given the "remarkable preclinical safety" profile mentioned in the literature, it is highly probable that this compound was negative across the standard genotoxicity battery.[2]

Carcinogenicity